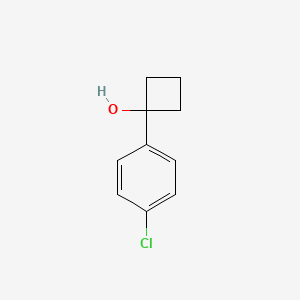

1-(4-Chlorophenyl)cyclobutanol

Description

Significance of Cyclobutane (B1203170) Scaffolds in Modern Synthetic Chemistry

The cyclobutane ring, a four-membered carbocycle, is increasingly utilized in contemporary organic synthesis and medicinal chemistry due to its unique structural and chemical properties. acs.orgresearchgate.net Though historically considered challenging to synthesize due to high ring strain, modern synthetic methods have made these scaffolds more accessible. acs.orgrsc.org The significance of cyclobutane scaffolds stems from several key characteristics:

Unique Three-Dimensional Structure: The puckered, non-planar conformation of the cyclobutane ring provides a distinct three-dimensional geometry that can be exploited in drug design to improve molecular stability and specificity. acs.orgresearchgate.net This "butterfly" conformation helps to reduce the eclipsing interactions between adjacent hydrogen atoms.

Conformational Restriction: The rigid nature of the cyclobutane ring can lock flexible molecules into specific conformations, which is a valuable strategy in drug discovery for enhancing binding affinity to biological targets. researchgate.net

Metabolic Stability: The incorporation of a cyclobutane motif can enhance the metabolic stability of a drug candidate by blocking sites susceptible to metabolism. researchgate.net

Versatile Synthetic Intermediates: The inherent ring strain in cyclobutanes makes them valuable precursors for a variety of chemical transformations. google.com These include ring-expansion reactions to form larger carbocycles and heterocycles, as well as ring-opening reactions to generate functionalized acyclic compounds. researchgate.netnih.govorganic-chemistry.orgorganic-chemistry.org For instance, palladium-catalyzed ring-opening of cyclobutanols can lead to the formation of polyketones. nih.gov

Bioisosteric Replacement: Cyclobutane rings can serve as bioisosteres for other chemical groups, such as alkenes or larger cyclic systems, to improve the pharmacokinetic or pharmacodynamic properties of a molecule. researchgate.net

The utility of cyclobutane scaffolds is evident in their presence in various natural products and bioactive molecules. nih.gov Advanced synthetic strategies, including visible-light photocatalysis and transition-metal catalysis, have further expanded the toolkit for constructing complex cyclobutane-containing molecules. acs.orgresearchgate.netrsc.orgacs.org

Structural Distinctiveness of 1-(4-Chlorophenyl)cyclobutanol within the Cyclobutanol (B46151) Class

This compound is a tertiary alcohol characterized by a cyclobutane ring, a hydroxyl group, and a 4-chlorophenyl group all attached to the same quaternary carbon atom. This specific arrangement of functional groups imparts distinct chemical and physical properties to the molecule.

| Property | Value |

| CAS Number | 29480-09-9 |

| Molecular Formula | C10H11ClO |

| Molecular Weight | 182.65 g/mol |

| SMILES Code | OC1(C2=CC=C(Cl)C=C2)CCC1 |

The structural distinctiveness of this compound arises from the interplay of its constituent parts:

The Cyclobutanol Moiety: The presence of the hydroxyl group on the strained four-membered ring makes it a key reactive center. Cyclobutanols are known to undergo a variety of transformations, including oxidation, substitution, and ring-opening reactions. acs.org The tertiary nature of the alcohol in this specific compound influences its reactivity, for example, making it resistant to certain oxidation conditions while being a potential precursor for carbocation-mediated rearrangements.

The 4-Chlorophenyl Group: The aromatic ring introduces electronic and steric effects. The chlorine atom at the para-position is an electron-withdrawing group, which can influence the reactivity of the phenyl ring and the stability of potential intermediates formed at the benzylic position. The bulky phenyl group also introduces significant steric hindrance around the quaternary center, which can direct the stereochemical outcome of reactions.

The Quaternary Center: The central carbon atom, bonded to four different groups (hydroxyl, cyclobutane carbons, and the phenyl ring), creates a sterically congested environment. This feature is significant in the synthesis of molecules with all-carbon quaternary stereocenters, a challenging task in organic synthesis. nih.govacs.org

Compared to its nitrile and carboxylic acid analogues, 1-(4-chlorophenyl)cyclobutanecarbonitrile (B19029) prepchem.comontosight.aicymitquimica.comchemicalbook.com and 1-(4-chlorophenyl)cyclobutanecarboxylic acid, ontosight.aiprepchem.comnih.gov the hydroxyl group of this compound offers a different set of synthetic possibilities, particularly in reactions involving the alcohol functionality such as etherification, esterification, or as a leaving group in substitution or elimination reactions.

Overview of Advanced Academic Research Trajectories for Cyclobutanol Derivatives

The unique reactivity of the cyclobutanol motif has spurred significant research into its applications in advanced organic synthesis. Current research trajectories focus on leveraging the strained ring system for the construction of complex molecular architectures.

Key Research Areas:

Ring-Opening and Ring-Expansion Reactions: A major focus of research is the controlled cleavage of the C-C bonds within the cyclobutanol ring. This strain-release strategy provides access to a variety of linear and larger cyclic structures.

Palladium-catalyzed C-C bond cleavage of cyclobutanols has been shown to produce polyketones and can even lead to a formal [2+2]-retrocyclization. nih.govacs.org

Iron-catalyzed ring expansion of cyclobutanol derivatives with aminating reagents offers a mild and efficient route to 1-pyrrolines, which are important nitrogen-containing heterocycles. organic-chemistry.orgacs.org

Gold(I)-catalyzed rearrangements of 1-alkynyl cyclobutanols lead to the formation of alkylidene cycloalkanones. organic-chemistry.org

Photocatalysis in Cyclobutane Synthesis: Visible-light photocatalysis has emerged as a powerful tool for the synthesis of complex cyclobutane-containing scaffolds. acs.orgresearchgate.netrsc.orgacs.org These methods often proceed under mild conditions and allow for the construction of intricate molecular architectures, such as fused ring systems, with high stereoselectivity. acs.orgacs.org

Enantioselective Synthesis and Functionalization: The development of catalytic enantioselective methods for the synthesis and modification of cyclobutane derivatives is a highly active area of research. bohrium.comrsc.org This includes organocatalytic and transition-metal-catalyzed approaches to generate chiral cyclobutanols and their derivatives, which are valuable building blocks for the synthesis of natural products and pharmaceuticals. rsc.org

Functionalization as Synthetic Intermediates: Research continues to explore the use of cyclobutanol derivatives as versatile intermediates. For example, the hydroxyl group can be transformed into other functionalities, or the entire cyclobutanol unit can act as a masked functional group that is revealed in a later synthetic step. acs.org Studies on related compounds show that the cyclobutane scaffold can be a key component in molecules with potential biological activities, such as antimicrobial and anticancer properties.

Table of Research Findings on Cyclobutanol Derivatives

| Research Area | Key Transformation | Catalyst/Reagent | Product Class | Reference |

| Ring-Expansion | Aminative Ring Expansion | FeBr3 / MsONH3OTf | 1-Pyrrolines | organic-chemistry.orgacs.org |

| Ring-Opening Polymerization | β-Carbon Elimination/C-C Coupling | Palladium | Polyketones | nih.gov |

| Ring-Expansion | Rearrangement of 1-Alkynyl Cyclobutanols | Gold(I) | Alkylidene Cycloalkanones | organic-chemistry.org |

| C-C Bond Cleavage | Formal [2+2]-Retrocyclization | Pd(OAc)2 / JohnPhos | Acetophenones/Styrenes | acs.org |

| Photocatalysis | Intramolecular [2+2] Cycloaddition | Iridium-based photosensitizer | Fused Tetracyclic Scaffolds | acs.org |

This ongoing research highlights the expanding role of cyclobutanol derivatives as powerful tools in the hands of synthetic chemists for the construction of diverse and complex molecular targets.

Structure

3D Structure

Properties

CAS No. |

29480-09-9 |

|---|---|

Molecular Formula |

C10H11ClO |

Molecular Weight |

182.64 g/mol |

IUPAC Name |

1-(4-chlorophenyl)cyclobutan-1-ol |

InChI |

InChI=1S/C10H11ClO/c11-9-4-2-8(3-5-9)10(12)6-1-7-10/h2-5,12H,1,6-7H2 |

InChI Key |

GFFRIRSTSKVDQD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(C2=CC=C(C=C2)Cl)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 4 Chlorophenyl Cyclobutanol and Analogous Cyclobutanol Systems

Strategies for the Construction of the Cyclobutanol (B46151) Core

The formation of the cyclobutanol ring system can be achieved through a variety of synthetic strategies. These methods primarily involve the construction of a cyclobutanone (B123998) precursor, which is subsequently reduced, or the direct formation of the cyclobutanol. Key approaches include cycloadditions, molecular rearrangements, and cyclization reactions.

Cycloaddition reactions, particularly the [2+2] cycloaddition, represent one of the most direct and widely utilized methods for synthesizing cyclobutane (B1203170) rings. kib.ac.cn These reactions involve the union of two components, each contributing two atoms to form the new four-membered ring.

The [2+2] cycloaddition is a powerful tool for creating the cyclobutane skeleton, often in the form of a cyclobutanone which can be readily reduced to the corresponding cyclobutanol. pku.edu.cn A variety of unsaturated molecules, or "ketenophiles," can serve as substrates.

Key strategies for synthesizing substituted cyclobutanes via [2+2] cycloaddition include:

Ketene-Alkene Cycloadditions : The reaction between a ketene (B1206846) and an alkene is a classic and highly effective method for producing cyclobutanones. This reaction, often referred to as a Staudinger ketene cycloaddition, is valuable for its high efficiency and predictability. pku.edu.cn For instance, dichloroketene (B1203229) can be reacted with an alkene, followed by dehalogenation to yield the parent cyclobutanone. researchgate.net

Photochemical [2+2] Cycloadditions : The photocycloaddition of two olefin units is a cornerstone of cyclobutane synthesis. acs.org This method involves the excitation of one alkene component with UV or visible light, which then reacts with a ground-state alkene. acs.org Both intermolecular and intramolecular versions of this reaction are widely used to create complex cyclobutane-containing structures. acs.org

Allene-Alkene Cycloadditions : Sulfonyl allenes have been shown to react with vinyl ethers under high-pressure conditions (hyperbaric) to yield substituted cyclobutanes. ru.nlresearchgate.net This approach allows for the introduction of diverse functional groups, creating a scaffold that can be further elaborated. ru.nlresearchgate.net

Table 1: Overview of [2+2] Cycloaddition Strategies for Cyclobutane Synthesis

| Cycloaddition Type | Reactant 1 | Reactant 2 | Typical Product | Key Features |

| Ketene-Alkene | Ketene (e.g., R₂C=C=O) | Alkene (e.g., R₂C=CR₂) | Cyclobutanone | Thermally allowed, often high yielding. pku.edu.cn |

| Photochemical | Alkene (excited state) | Alkene (ground state) | Cyclobutane | Proceeds via light induction; versatile for various alkenes. acs.org |

| Allene-Alkene | Allene (e.g., sulfonyl allene) | Alkene (e.g., vinyl ether) | Substituted Cyclobutane | Often requires high pressure; allows for functional group diversity. ru.nlresearchgate.net |

The mechanism of a [2+2] cycloaddition is highly dependent on the reaction conditions and the nature of the substrates. According to the Woodward-Hoffmann rules, a thermal, concerted "face-to-face" cycloaddition between two simple alkenes ([π2s + π2s]) is symmetry-forbidden due to unfavorable orbital overlap. researchgate.netstereoelectronics.org However, [2+2] cycloadditions are common and proceed through alternative mechanistic pathways.

Concerted Pathways:

A photochemically induced [2+2] cycloaddition is symmetry-allowed. Upon absorbing a photon, an electron in the Highest Occupied Molecular Orbital (HOMO) of one alkene is promoted to the Lowest Unoccupied Molecular Orbital (LUMO), changing the orbital symmetry and allowing for a concerted, suprafacial-suprafacial interaction. researchgate.net

A thermal [π2s + π2a] cycloaddition , where one component reacts suprafacially (on the same face of the π-system) and the other antarafacially (on opposite faces), is also symmetry-allowed. stereoelectronics.org This mode is common for ketenes, where the geometry of the ketene's LUMO facilitates this orthogonal approach with an alkene's HOMO. pku.edu.cn

Stepwise Pathways:

Many thermal [2+2] cycloadditions proceed through a non-concerted, stepwise mechanism involving a diradical or zwitterionic intermediate. researchgate.netnih.gov The reaction begins with the formation of a single new carbon-carbon bond, creating a 1,4-diradical or a dipolar species. This intermediate then undergoes a second bond formation to close the ring. nih.gov The stability of the intermediate often dictates the viability of the reaction. For example, the reaction of tetrafluoroethylene (B6358150) with butadiene favors a stepwise [2+2] cycloaddition over a concerted [4+2] reaction because the fluorine atoms stabilize the diradical intermediates. nih.govacs.org

Table 2: Comparison of [2+2] Cycloaddition Mechanisms

| Mechanism | Key Intermediate | Typical Conditions | Stereochemistry | Example |

| Concerted [π2s + π2s] | None (single transition state) | Photochemical | Often stereospecific | Photodimerization of alkenes. acs.org |

| Concerted [π2s + π2a] | None (single transition state) | Thermal | Stereospecific | Ketene reacting with an alkene. pku.edu.cn |

| Stepwise (Diradical) | 1,4-diradical | Thermal | Non-stereospecific (potential for bond rotation) | Butadiene + Tetrafluoroethylene. nih.govacs.org |

| Stepwise (Zwitterionic) | 1,4-dipolar ion | Thermal | Can be stereospecific if ring closure is faster than bond rotation | Reactions involving highly polarized reactants. researchgate.net |

Molecular rearrangements provide an elegant pathway to cyclobutanol and cyclobutanone systems, often by expanding a smaller ring or contracting a larger one. These methods can provide access to complex substitution patterns with high stereocontrol.

Semipinacol Rearrangement : The protio-semipinacol ring expansion of tertiary vinylic cyclopropyl (B3062369) alcohols is a powerful method for producing cyclobutanones, often with the creation of an α-quaternary stereocenter. organic-chemistry.org This reaction proceeds via protonation of the alkene followed by a C-C bond migration that expands the three-membered ring into a four-membered one. organic-chemistry.org

Rearrangement of Oxaspiropentanes : Oxaspiropentanes, which can be synthesized from methylenecyclopropanes, undergo ring expansion to form cyclobutanones. researchgate.net This expansion can be induced by Grignard reagents, which attack the oxirane, leading to the formation of a cyclobutanone intermediate that is then trapped by a second equivalent of the Grignard reagent to yield a tertiary cyclobutanol. researchgate.netkisti.re.kr

Palladium-Catalyzed Ring Expansion : Modern transition-metal catalysis offers novel rearrangement pathways. For example, palladium catalysts can mediate the ring-expansion of certain cyclobutanols in the presence of haloanilines to form larger N-containing heterocycles like benzazepines. rsc.org

Radical and carbocationic reactions offer alternative strategies for forging the cyclobutane ring. A notable example is the ring contraction of pyrrolidines.

This synthetic strategy involves the conversion of a five-membered pyrrolidine (B122466) ring into a four-membered cyclobutane ring through a radical-mediated process. ntu.ac.ukresearchgate.net The key steps are:

Formation of a 1,1-Diazene : The pyrrolidine starting material is treated with an aminating agent, such as an iodonitrene species, to form a reactive 1,1-diazene intermediate. ntu.ac.uknih.gov

Nitrogen Extrusion : The 1,1-diazene is unstable and readily extrudes molecular nitrogen (N₂). nih.gov This process generates a 1,4-biradical species. ntu.ac.uk

Intramolecular Cyclization : The resulting 1,4-biradical rapidly undergoes intramolecular C-C bond formation to yield the cyclobutane product. ntu.ac.uk

A significant advantage of this method is its stereospecificity. The cyclization of the singlet 1,4-biradical is typically faster than C-C bond rotation, resulting in the stereochemistry of the starting pyrrolidine being retained in the final cyclobutane product. ntu.ac.uknih.gov This method has been successfully applied to the synthesis of highly substituted and spirocyclic cyclobutanes. researchgate.net

Cycloaddition Approaches for Four-Membered Ring Formation

Incorporation of the 4-Chlorophenyl Moiety

Once the cyclobutane core, typically as cyclobutanone, has been synthesized, the final step in producing 1-(4-chlorophenyl)cyclobutanol is the introduction of the 4-chlorophenyl group at the C1 position. The most direct and efficient method for this transformation is the Grignard reaction.

The process involves the nucleophilic addition of an organomagnesium halide to the carbonyl group of cyclobutanone. organic-chemistry.org

Reactants : The key reactants are cyclobutanone and 4-chlorophenylmagnesium bromide. The Grignard reagent is prepared by reacting 4-bromochlorobenzene with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran.

Mechanism : The carbon atom of the 4-chlorophenyl group, bonded to magnesium, is highly nucleophilic and attacks the electrophilic carbonyl carbon of cyclobutanone. This forms a new carbon-carbon bond and a magnesium alkoxide intermediate. organic-chemistry.org

Workup : A subsequent aqueous acidic workup (e.g., with dilute HCl or NH₄Cl) protonates the alkoxide to yield the final tertiary alcohol, this compound. organic-chemistry.orgmasterorganicchemistry.com

This method is highly versatile for creating tertiary alcohols where the alcohol carbon is substituted with three different groups. masterorganicchemistry.com An alternative, though less direct, route involves the synthesis of 1-(4-chlorophenyl)cyclobutanecarbonitrile (B19029), which can be formed by reacting 4-chlorobenzyl cyanide with 1,3-dibromopropane (B121459). prepchem.comgoogle.com This nitrile can then be hydrolyzed to the corresponding carboxylic acid, which could be converted to the target alcohol through a series of steps. prepchem.com However, the Grignard addition to cyclobutanone remains the most straightforward approach.

Table 3: Synthesis of this compound via Grignard Reaction

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Cyclobutanone | 4-Chlorophenylmagnesium bromide | This compound | Nucleophilic Addition (Grignard Reaction) |

Late-Stage Arylation Strategies

Late-stage functionalization is a powerful tool in medicinal chemistry, allowing for the diversification of complex molecules at a late point in the synthetic sequence. For the synthesis of 1-arylcyclobutanols, this often involves the direct introduction of an aryl group onto a pre-existing cyclobutanol core. Nickel-catalyzed cine-arylation represents an innovative approach, enabling the arylation of tertiary cyclobutanols at the C3-position with indoles to furnish β-aryl ketones. rsc.org This method is notable for its unusual regioselectivity, departing from the more common γ-substituted ketone products typically formed through C-C bond activation. rsc.orgacs.org

Another significant advancement is the palladium-catalyzed C(sp³)–H arylation. By employing a directing group, such as an aminoquinoline, it is possible to achieve arylation of cyclobutane C-H bonds. acs.org For instance, a cyclobutane equipped with an aminoquinoline directing group underwent bis-arylation with iodobenzene (B50100) in high yield and as a single diastereomer. acs.org This highlights the potential for highly controlled, late-stage introduction of aryl moieties onto a cyclobutane scaffold.

Pre-functionalized Building Blocks for Cyclobutane Assembly (e.g., Reaction with 4-Chlorophenyl Isocyanate)

The use of pre-functionalized building blocks offers a convergent and efficient route to complex cyclobutane structures. While specific examples detailing the reaction of an organometallic cyclobutane species with 4-chlorophenyl isocyanate to directly form an amide precursor to this compound are not prevalent in the provided search results, the general strategy of using functionalized precursors is well-established.

A common approach involves the synthesis of 1-(4-chlorophenyl)cyclobutanecarbonitrile, which serves as a key intermediate. chemicalbook.com This nitrile can be synthesized by reacting 4-chlorobenzyl cyanide with 1,3-dibromopropane in the presence of a strong base like sodium hydride. prepchem.com The resulting 1-(4-chlorophenyl)cyclobutanecarbonitrile can then be hydrolyzed under basic conditions to yield 1-(4-chlorophenyl)cyclobutanecarboxylic acid. prepchem.com Subsequent functional group manipulations could then lead to the desired cyclobutanol.

Another versatile strategy involves the [2+2] cycloaddition of allenes with alkenes. For example, arenesulfonyl allenes can react with benzyl (B1604629) vinyl ether under high pressure to form functionalized cyclobutanes. ru.nl This method allows for the incorporation of two points of diversity, which can be further elaborated. ru.nl

Regioselective Functionalization of Phenyl-Substituted Cyclobutanes

The regioselective functionalization of pre-existing phenyl-substituted cyclobutanes is crucial for accessing specific isomers. Rhodium(II)-catalyzed C-H functionalization has emerged as a powerful tool for this purpose. By carefully selecting the rhodium catalyst, it is possible to direct the functionalization to different positions on the cyclobutane ring.

For example, the reaction of arylcyclobutanes with aryldiazoacetates can be controlled to selectively functionalize either the benzylic C1 position or the distal C3 position. nih.gov A sterically less demanding catalyst like Rh₂(S-TCPTAD)₄ favors functionalization at the C1 position, while a more sterically hindered catalyst such as Rh₂(S-2-Cl-5-BrTPCP)₄ directs the reaction to the more accessible C3 secondary site. nih.gov This catalyst-controlled regiodivergence provides access to both 1,1-disubstituted and cis-1,3-disubstituted cyclobutanes. nih.gov

Brønsted acid catalysis can also be employed for the regioselective hydroarylation of arylcyclobutenes, proceeding through a protonation/Friedel-Crafts sequence to yield 1,1-diarylcyclobutanes. researchgate.net These methods highlight the importance of catalyst and substrate control in achieving high regioselectivity in the functionalization of phenyl-substituted cyclobutanes.

Stereoselective Synthesis of Chiral Cyclobutanol Derivatives

The synthesis of enantiomerically pure cyclobutanol derivatives is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. Several strategies have been developed to achieve this, including the use of chiral auxiliaries, catalytic asymmetric methods, and diastereoselective approaches.

Chiral Auxiliaries and Catalytic Asymmetric Methods (e.g., Iodonitrene Chemistry)

Chiral auxiliaries are temporary chiral groups that are attached to a substrate to direct the stereochemical outcome of a subsequent reaction. Evans oxazolidinones, for instance, have been successfully used in the [2+2] photodimerization of cinnamic acid derivatives to produce enantiopure cyclobutanes with up to 99% enantiocontrol after removal of the auxiliary. rsc.orgrsc.org Pyrrolidine-based chiral auxiliaries have also proven effective in intramolecular [2+2] cycloadditions of keteniminium salts to yield chiral cyclobutanones with high facial selectivity. researchgate.net

Catalytic asymmetric methods offer a more atom-economical approach to chiral cyclobutanes. Iodonitrene chemistry has been employed for the highly stereoselective synthesis of multisubstituted cyclobutanes from readily available pyrrolidines. nih.govntu.ac.uk This method proceeds via a proposed 1,4-biradical intermediate and allows for the transfer of stereochemical information from the starting pyrrolidine to the cyclobutane product with high fidelity. ntu.ac.uk

The following table summarizes selected examples of chiral auxiliaries used in asymmetric cyclobutane synthesis:

| Chiral Auxiliary | Reaction Type | Product Type | Stereoselectivity |

| Evans Oxazolidinones | [2+2] Photodimerization | Functionalized Cyclobutanes | Up to 99% ee rsc.orgrsc.org |

| 2,5-Dimethylpyrrolidine | Intramolecular [2+2] Cycloaddition | Chiral Cyclobutanones | High Facial Selectivity researchgate.net |

| trans-2,5-Bis(methoxymethyl)pyrrolidine | Asymmetric Alkylation | Substituted Carboxyamides | >95% de researchgate.net |

Diastereoselective Approaches in Cyclobutane Formation

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters formed in a single reaction. Photochemical [2+2] cycloadditions are a cornerstone of cyclobutane synthesis, and while intermolecular versions can suffer from poor selectivity, intramolecular cycloadditions often proceed with high diastereoselectivity. acs.orgacs.org

Rhodium(III)-catalyzed reactions between 2-aryl quinazolinones and alkylidenecyclopropanes provide a novel pathway to highly substituted cyclobutanes with notable diastereoselectivity. acs.org Similarly, visible-light-mediated [2+2] heterodimerization of dissimilar acyclic enones using a ruthenium(II) photocatalyst can produce tri- and tetrasubstituted cyclobutanes with excellent diastereoselectivity. organic-chemistry.org

Another powerful approach involves the functionalization of bicyclo[1.1.0]butanes (BCBs). The cycloaddition of BCBs with reagents like triazolinedione or nitrosoarenes, followed by cleavage of the resulting adducts, yields cis-1,3-disubstituted cyclobutane derivatives. rsc.org

The table below presents selected diastereoselective methods for cyclobutane synthesis:

| Method | Reactants | Product | Diastereoselectivity |

| Rh(III)-catalyzed C-C bond cleavage | 2-Aryl quinazolinones, Alkylidenecyclopropanes | Highly substituted cyclobutanes | High acs.org |

| Visible-light photocatalysis | Acyclic enones | Tri- and tetrasubstituted cyclobutanes | Excellent organic-chemistry.org |

| Sequential photocatalysis | Chloromaleimides, Alkynes/Alkenes | Densely functionalized cyclobutanes | High regio- and diastereoselectivity acs.org |

| Cycloaddition of BCBs | Bicyclo[1.1.0]butanes, Triazolinedione/Nitrosoarenes | cis-1,3-disubstituted cyclobutanes | High rsc.org |

Unanticipated Reaction Outcomes and Byproduct Formation in Cyclobutane Synthesis (e.g., During Suzuki-Miyaura Cross-Coupling)

The synthesis of cyclobutanes is not without its challenges, and unexpected reaction pathways and byproduct formation can occur. The Suzuki-Miyaura cross-coupling reaction, a powerful tool for C-C bond formation, can sometimes lead to undesired products. nih.gov While the intended outcome is the coupling of an organoboron species with an organic halide, homocoupling of the boronic acid reactant can be a significant side reaction, particularly in the presence of oxygen. reddit.com The gradual formation of boric acid as a byproduct can also affect the reaction's selectivity by altering the acid-base equilibrium of the medium. stackexchange.com

In the context of synthesizing substituted cyclobutanes, unexpected cycloadditions have been observed. For example, during attempts at a Suzuki-Miyaura coupling, an unexpected spontaneous cycloaddition of a 3-nitroimidazo[1,2-a]pyridine (B1296164) derivative was reported, leading to a dimeric cyclobutane structure. researchgate.net

Furthermore, the inherent ring strain of cyclobutanes makes them susceptible to ring-opening reactions under various conditions, including the presence of transition metals, which can compete with desired functionalization reactions. researchgate.netresearchgate.net For example, the high ring strain in cyclobutanol substrates can lead to a preference for β-arylation over γ-arylation in certain C-H activation reactions, an outcome driven by the severe geometric constraints of the four-membered ring. nih.gov These examples underscore the need for careful optimization of reaction conditions to minimize byproduct formation and achieve the desired cyclobutane product.

Chemical Transformations and Reactivity Profiles of 1 4 Chlorophenyl Cyclobutanol Analogs

Comprehensive Analysis of Cyclobutanol (B46151) Ring-Opening Reactions

The inherent strain of the cyclobutane (B1203170) ring makes it susceptible to cleavage under various conditions, leading to a diverse array of linear and rearranged products. This reactivity is a cornerstone of the synthetic utility of cyclobutanol derivatives.

Manganese-catalyzed reactions have emerged as a powerful tool for the ring-opening functionalization of cyclobutanols. sioc-journal.cnrsc.org These methods often proceed under mild conditions and offer a direct route to valuable γ-functionalized ketones. sioc-journal.cnsioc-journal.cn

Manganese-Catalyzed Chlorination: An efficient method for the ring-opening chlorination of cyclobutanols utilizes a manganese catalyst to produce γ-chloro alkyl ketones with high regioselectivity. rsc.org For instance, the reaction of 1-(4-chlorophenyl)cyclobutanol under these conditions yields 4-chloro-1-(4-chlorophenyl)butan-1-one. rsc.orgamazonaws.com An electrochemical approach has also been developed, providing access to alkoxy radicals from cyclobutanols, which then undergo deconstructive chlorination. researchgate.netnih.gov This electrochemical method has been successfully applied to a broad range of cyclobutanols, including 1-phenylcyclobutan-1-ol, to generate the corresponding γ-chlorinated ketones. amazonaws.comnih.gov

Manganese-Catalyzed Fluorination: The synthesis of γ-fluorinated ketones can be achieved through a manganese-catalyzed ring-opening C-C bond fluorination of cyclobutanols. sioc-journal.cn This reaction employs an electrophilic fluorine source, which can be generated in situ, and demonstrates good functional-group tolerance. sioc-journal.cnsioc-journal.cn The mechanism is believed to involve the formation of a cyclobutoxy radical, which undergoes ring-opening to a γ-carbonyl radical intermediate that is then trapped by the fluorine source. researchgate.net

Interactive Data Table: Manganese-Catalyzed Halogenation of Cyclobutanol Analogs

| Starting Material | Catalyst/Reagent | Product | Yield (%) | Reference |

| This compound | MnCl₂·4H₂O, Electrochemical | 4-Chloro-1-(4-chlorophenyl)butan-1-one | 90 | amazonaws.com |

| 1-Phenylcyclobutanol | Mn Catalyst | 4-Chloro-1-phenylbutan-1-one | 82 (NMR Yield) | amazonaws.com |

| 1-Arylcyclobutanols | Mn(OAc)₂, Electrophilic Fluorine Source | γ-Fluorinated Ketones | 50-76 | sioc-journal.cnsioc-journal.cn |

The fragmentation of the cyclobutanol ring can lead to a variety of products depending on the reaction conditions and the substitution pattern of the starting material. Mass spectrometry studies of cyclobutanol reveal characteristic fragmentation patterns, including the loss of ethene and the ethyl radical. researchgate.net For aryl-substituted cyclobutanols, fragmentation can be initiated by the formation of a radical cation, leading to cleavage of the cyclobutane ring.

Skeletal rearrangements are also a common feature of cyclobutanol chemistry. researchgate.net Electrophile-mediated semipinacol rearrangements of cyclobutanols can lead to the formation of bicyclic systems. nih.gov For example, acid-catalyzed rearrangements of certain carvone-derived cyclobutanols have been used to access bicyclo[2.2.1]heptane intermediates. nih.gov Palladium-catalyzed ring-opening reactions of tert-cyclobutanols with aryl bromides can also lead to γ-arylated ketones via C-C bond cleavage. acs.org

The cyclobutanol ring can be opened by both nucleophiles and electrophiles, providing access to a range of functionalized products.

Nucleophile-Mediated Ring Opening: Nucleophilic attack on the cyclobutanol ring or a derivative can induce ring opening. For instance, the treatment of epoxides derived from cyclobutanols with nucleophiles can lead to ring-expanded products. acs.org An electrochemical method has been developed for the deconstructive functionalization of cycloalkanols with various nucleophiles, including nitrogen, oxygen, carbon, and phosphorus-centered nucleophiles, to yield β-functionalized ketones. acs.org The reaction is proposed to proceed through an α,β-unsaturated ketone intermediate formed via ring opening, followed by Michael addition of the nucleophile. acs.org

Electrophile-Mediated Ring Opening: Electrophilic activation of the cyclobutanol or a pendant functional group can initiate ring-opening reactions. acs.org For example, the electrophilic activation of an alkene in carvone-derived cyclobutanols can trigger a semipinacol rearrangement, leading to ring cleavage and the formation of bicyclic products. nih.gov Transition metals such as palladium can also mediate the regioselective ring opening of cyclopropanols, a related class of strained alcohols. acs.org

Functional Group Interconversions (FGI) on the Cyclobutanol Core

Functional group interconversions (FGI) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. imperial.ac.uk For this compound, the hydroxyl group is a key site for such transformations. It can be converted to other functional groups through various reactions. For example, the hydroxyl group can be transformed into a good leaving group, such as a sulfonate ester, to facilitate nucleophilic substitution reactions. vanderbilt.edu Alternatively, oxidation of the secondary alcohol would yield the corresponding cyclobutanone (B123998). These interconversions expand the synthetic utility of the cyclobutanol core, allowing for the introduction of a wider range of functionalities.

Transformations Involving the 4-Chlorophenyl Moiety (e.g., Substitution Reactions)

The 4-chlorophenyl group of this compound can also undergo various chemical transformations. The chlorine atom, while generally unreactive under many conditions, can be substituted through nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by electron-withdrawing groups. More commonly, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be employed to replace the chlorine atom with other functional groups, such as aryl, vinyl, or alkyl groups. These transformations allow for the modification of the electronic and steric properties of the aromatic ring, which can be crucial for tuning the biological activity or physical properties of the molecule.

Elucidating Reaction Mechanisms in the Synthesis and Transformation of Cyclobutanols

Mechanistic Pathways of Cyclobutane (B1203170) Ring Formation

The synthesis of the cyclobutane core, a structural motif characterized by significant ring strain, can be achieved through various cycloaddition reactions. The specific pathway taken, whether concerted or stepwise, is often dictated by the nature of the reactants and reaction conditions. A primary method for synthesizing cyclobutanols is through the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene. cambridgescholars.comnih.gov For the synthesis of 1-(4-Chlorophenyl)cyclobutanol, this would involve the reaction of 4-chlorobenzaldehyde (B46862) with an appropriate alkene.

In many cycloaddition reactions forming cyclobutanes, the process is not concerted but proceeds through a stepwise mechanism involving diradical intermediates. acs.org Specifically, in the Paternò-Büchi reaction, photochemical excitation of the carbonyl compound (e.g., 4-chlorobenzaldehyde) to its triplet state is followed by addition to the alkene. nih.gov This process typically forms a 1,4-biradical intermediate. cambridgescholars.comresearchgate.net

Spectroscopic studies have provided evidence for the formation of these 1,4-biradical intermediates. cambridgescholars.com For instance, laser flash photolysis has been used to detect the transient triplet diradicals formed in the photochemical reactions of aromatic ketones. nih.govresearchgate.net The stability of these biradicals plays a crucial role in the reaction's regioselectivity. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), have been employed to determine the relative stabilities of these 1,4-diradical intermediates, which helps explain the observed product distribution. nih.gov The substituent on the aromatic ring, in this case, a chloro group, can influence the stability and subsequent reaction pathways of these radical intermediates through electronic effects. The intersystem crossing (ISC) from the triplet biradical to the singlet state is necessary to form the final closed-shell product. nih.gov

Table 1: Factors Influencing 1,4-Biradical Intermediates in Paternò-Büchi Reactions

| Factor | Description | Implication for this compound Synthesis |

|---|---|---|

| Excited State | The reaction typically proceeds from the triplet excited state (n→π*) of the carbonyl compound. cambridgescholars.comnih.gov | 4-Chlorobenzaldehyde would be photo-excited to its triplet state before reacting. |

| Intermediate | A 1,4-biradical is formed upon addition of the excited carbonyl to the alkene. researchgate.net | A 1,4-biradical with the chlorophenyl group would be a key intermediate. |

| Intersystem Crossing | The triplet biradical must undergo intersystem crossing to the singlet state before ring closure can occur. nih.gov | The efficiency of this spin-orbit coupling dependent step affects the overall yield. |

| Substituent Effects | Electron-donating or withdrawing groups on the reactants can influence the stability and reaction pathway of the biradical. cambridgescholars.comnih.gov | The electron-withdrawing nature of the 4-chloro group would influence the biradical's properties. |

Cyclobutane rings are characterized by substantial ring strain, which is a combination of angle strain and torsional strain. wikipedia.orglibretexts.org In a planar cyclobutane, the C-C-C bond angles would be 90°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. fiveable.mechemistrysteps.com To alleviate some of this strain, cyclobutane and its derivatives adopt a puckered or "butterfly" conformation. saskoer.ca This non-planar shape reduces the torsional strain that would arise from all hydrogen atoms being eclipsed in a planar structure. chemistrysteps.comsaskoer.ca

The high ring-strain energy (~20.1 kcal/mol for some substituted cyclobutanes) makes these rings reactive and susceptible to ring-opening reactions. fiveable.meresearchgate.net During the cyclization process to form the cyclobutane ring, the transition state must accommodate this developing strain. The conformation of the approaching reactants and the forming 1,4-biradical intermediate are critical. The intermediate will adopt a conformation that minimizes steric interactions while allowing for eventual bond formation to close the ring. acs.org The distortion energy required to achieve the transition state geometry is a key factor determining the reaction's activation energy. nih.gov

While some cycloadditions, like the [4+2] Diels-Alder reaction, are often concerted, [2+2] cycloadditions are frequently stepwise. acs.orgresearchgate.net Thermal [2+2] cycloadditions are "forbidden" as concerted processes by the Woodward-Hoffmann rules, but photochemical reactions, such as the Paternò-Büchi reaction, can proceed. researchgate.net

The preference for a stepwise mechanism involving a diradical intermediate in many [2+2] reactions is often due to the stabilization of the diradical species. acs.orgnih.gov Computational studies using DFT have shown that for certain reactants, the activation barrier for a stepwise diradical pathway is lower than that for a concerted pathway. nih.govnih.gov The "energy of concert" can be calculated to quantify the preference for a concerted versus a stepwise mechanism; a negative value indicates that the stepwise path is favored. nih.gov In the context of forming this compound via a Paternò-Büchi type reaction, the evidence strongly points to a stepwise mechanism mediated by a triplet 1,4-biradical intermediate. cambridgescholars.comnih.gov

Detailed Analysis of Cyclobutanol (B46151) Ring-Opening Mechanisms

The inherent strain in the cyclobutane ring makes cyclobutanols prone to ring-opening reactions, which can be initiated through various mechanisms. These reactions relieve the ring strain and lead to the formation of more stable, linear products. fiveable.me For tertiary cyclobutanols like this compound, these pathways often involve the generation of reactive intermediates.

Heterolytic cleavage involves the breaking of a chemical bond where one fragment retains both electrons, leading to the formation of ions. In the case of cyclobutanols, acid-catalyzed ring expansion is a known transformation pathway. mdpi.com While not a simple ring-opening to a linear product, this process involves the heterolytic cleavage of a C-C bond. Protonation of the hydroxyl group followed by the loss of water would generate a cyclobutyl cation. This highly unstable cation can rearrange via cleavage of an adjacent C-C bond to form a more stable carbocation, often leading to ring-expanded products like cyclopentanones. The specific pathway and product distribution would be influenced by the stability of the intermediate carbocations, which is in turn affected by substituents like the 4-chlorophenyl group.

Homolytic cleavage, where a bond breaks and each fragment retains one electron, is a common pathway for cyclobutanol ring-opening, particularly under photolytic or radical-initiating conditions. nih.gov The process often begins with the formation of a cyclobutoxy radical (an O-centered radical). researchgate.netrsc.org This can be achieved through methods like hydrogen atom transfer (HAT) from the alcohol's hydroxyl group. mdpi.com

Once formed, the cyclobutoxy radical readily undergoes β-scission, which involves the cleavage of one of the adjacent C-C bonds. rsc.org This step is highly favorable as it relieves the significant ring strain of the cyclobutane core. mdpi.com The cleavage results in the formation of a γ-carbonyl radical, a more stable C-centered radical. researchgate.netresearchgate.net This transformation from an O-centered to a C-centered radical is a key isomerization step. rsc.org The regioselectivity of the C-C bond cleavage is predictable, as the bond that breaks is typically the one that leads to the most stable carbon-centered radical. rsc.org For this compound, cleavage would occur between the phenyl-substituted carbon and an adjacent methylene (B1212753) carbon, yielding a stable benzylic radical. This γ-carbonyl radical can then be trapped by various reagents or participate in further radical cascade reactions. researchgate.netnih.gov

Table 2: Comparison of Ring-Opening Cleavage Mechanisms for Cyclobutanols

| Mechanism | Initiating Step | Key Intermediate | Driving Force | Typical Products |

|---|---|---|---|---|

| Heterolytic Cleavage | Protonation of hydroxyl group | Carbocation | Relief of ring strain, formation of stable carbocation | Ring-expanded ketones (e.g., cyclopentanones) mdpi.com |

| Homolytic Cleavage | Formation of alkoxy radical (O-centered) | γ-Carbonyl radical (C-centered) | Relief of ring strain, formation of stable C-radical researchgate.netmdpi.com | Linear functionalized ketones researchgate.net |

Metal-Catalyzed Ring Transformations (e.g., Manganese-Catalyzed C-C Bond Cleavage)

The carbon-carbon bonds of the strained cyclobutane ring in 1-arylcyclobutanols, such as this compound, can be selectively cleaved and functionalized using transition metal catalysts. Manganese, in particular, has emerged as an effective catalyst for these transformations due to its low cost and environmentally friendly nature. sioc-journal.cn These reactions typically proceed through a radical-mediated pathway, initiated by the single-electron oxidation of the cyclobutanol.

The process begins with the generation of a cyclobutoxy radical from the corresponding cyclobutanol. This is often achieved through the interaction of the alcohol with a manganese catalyst, such as Manganese(II) acetate, and an oxidant. The resulting cyclobutoxy radical is unstable and readily undergoes β-scission, a process driven by the relief of ring strain. This C-C bond cleavage results in the formation of a more stable acyclic γ-carbonyl radical intermediate. researchgate.net

This versatile γ-carbonyl radical can then be trapped by a variety of reagents, leading to the formation of diverse functionalized products. Research has demonstrated the successful use of this strategy for:

C-S bond formation : Manganese-catalyzed reaction of cyclobutanols with thiols leads to the regioselective formation of γ-thio ketones. rsc.org

C-N bond formation : Oxidative azidation of cyclobutanols using a manganese catalyst provides a route to various alkyl azides with high regioselectivity. nih.gov

C-C bond formation : Novel C-C bond-forming strategies have been developed, including manganese-catalyzed ring-opening cyanation and ethynylation, to produce γ-cyano and γ-ethynyl ketones. researchgate.net Another example is the carbonylation of cyclobutanol derivatives to generate 1,5-ketoesters. researchgate.net

C-Halogen bond formation : The ring-opening of cyclobutanols can be coupled with halogenation, for instance, to synthesize γ-chloroketones or γ-fluorinated ketones. sioc-journal.cnrsc.org

A representative reaction scheme for the manganese-catalyzed C-C bond cleavage and subsequent functionalization is shown below:

The regioselectivity of these transformations is a key feature, with the C-C bond cleavage occurring specifically to generate the γ-carbonyl radical, which is then functionalized at the terminal position. rsc.orgnih.gov

Elimination Reactions from Cyclobutanol Precursors

Elimination reactions provide a fundamental pathway for the transformation of cyclobutanol precursors into unsaturated products, primarily cyclobutenes and methylenecyclobutanes. The specific mechanism of elimination (E1, E2, or E1cB) is highly dependent on the reaction conditions, the structure of the cyclobutanol, and the nature of the leaving group. dalalinstitute.comiitk.ac.in

E1, E2, and E1cB Elimination Mechanisms in Cyclobutane Contexts

The hydroxyl group of a cyclobutanol is a poor leaving group. Therefore, it typically requires protonation by a strong acid to form a better leaving group, water (H₂O). masterorganicchemistry.com

E1 (Elimination, Unimolecular): This two-step mechanism is favored for tertiary cyclobutanols, such as this compound, particularly in the presence of a non-nucleophilic acid like sulfuric acid (H₂SO₄) and heat. masterorganicchemistry.comlibretexts.org The first and rate-determining step involves the loss of the leaving group (water) to form a tertiary carbocation intermediate. masterorganicchemistry.com A weak base (which can be the solvent or the conjugate base of the acid) then abstracts a proton from a β-carbon to form the alkene. libretexts.org Due to the intermediacy of a carbocation, both syn and anti elimination can occur. indusuni.ac.in

E2 (Elimination, Bimolecular): This is a one-step, concerted reaction where a strong base removes a β-proton simultaneously with the departure of the leaving group. dalalinstitute.com For E2 reactions to occur from a cyclobutanol derivative, the hydroxyl group would first need to be converted into a better leaving group that does not require protonation, such as a tosylate (-OTs). The E2 mechanism has a strict stereochemical requirement for an anti-periplanar arrangement of the proton being abstracted and the leaving group. iitk.ac.in In the context of the relatively rigid cyclobutane ring, achieving this geometry can influence the regiochemical outcome of the reaction.

E1cB (Elimination, Unimolecular, Conjugate Base): This two-step mechanism occurs under basic conditions when a poor leaving group is present and the β-proton is particularly acidic. wikipedia.org The first step is the deprotonation of the substrate by a strong base to form a carbanion (the conjugate base). masterorganicchemistry.com In the second, slower step, the leaving group departs. wikipedia.org This mechanism is less common for simple cyclobutanols but can be relevant if the β-proton is activated by an electron-withdrawing group.

The competition between these pathways is influenced by factors such as the strength of the base, the solvent, and the structure of the alkyl halide. libretexts.org

Computational Chemistry and Theoretical Investigations of 1 4 Chlorophenyl Cyclobutanol Derivatives

Density Functional Theory (DFT) Applications in Cyclobutanol (B46151) Research

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. science.govscispace.com It has been widely applied to study cyclobutane-containing compounds to determine optimized molecular geometries, vibrational frequencies, and electronic properties. science.govdergipark.org.tr DFT methods, such as the B3LYP functional, are frequently used to model molecular structures and predict their spectroscopic characteristics. science.gov

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. numberanalytics.comossila.com The HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing a molecule's kinetic stability, chemical reactivity, and electrical transport properties. malayajournal.orgemerginginvestigators.org A small energy gap suggests high chemical reactivity and low kinetic stability. researchgate.netresearchgate.net

Computational studies on compounds structurally related to 1-(4-Chlorophenyl)cyclobutanol, such as other 4-chlorophenyl derivatives, provide insight into their electronic properties. For instance, the FMO analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole revealed a HOMO-LUMO energy gap of 4.0106 eV, indicating good chemical stability. malayajournal.org In this molecule, the HOMO is localized over the imidazole (B134444) and phenyl rings, while the LUMO is present on the imidazole and the chloro-substituted phenyl ring, showing that charge transfer occurs within the molecule. malayajournal.org Similarly, for 1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, the HOMO and LUMO energies were found to be -6.12 eV and -2.35 eV, respectively, resulting in an energy gap of 3.77 eV, which suggests moderate chemical reactivity.

Table 1: Examples of FMO Analysis in 4-Chlorophenyl Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 | malayajournal.org |

| 1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | -6.12 | -2.35 | 3.77 |

This table presents data for compounds structurally related to this compound to illustrate the application of FMO analysis.

Global and local reactivity descriptors derived from DFT calculations help to quantify and predict chemical behavior. ias.ac.in Key global descriptors include electronegativity (χ), chemical hardness (η), and softness (σ). dergipark.org.tr Electronegativity describes the tendency of a molecule to attract electrons, hardness measures resistance to change in its electron distribution, and softness is the reciprocal of hardness. emerginginvestigators.org

Local reactivity is often analyzed using Fukui functions (f(r)), which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. numberanalytics.comresearchgate.netfaccts.de The Fukui function represents the change in electron density at a specific point when the total number of electrons in the system changes. researchgate.netfaccts.de These descriptors are crucial for understanding the regioselectivity of chemical reactions. numberanalytics.com For instance, in a study of 1-(4-chlorophenyl)-3-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)thiourea, quantum chemical calculations were used to determine these molecular properties to predict its behavior. scispace.comdergipark.org.tr

Table 2: Key Chemical Reactivity Descriptors

| Descriptor | Definition/Formula | Significance |

|---|---|---|

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO)/2 | Measures electron-attracting tendency. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO)/2 | Indicates resistance to charge transfer; harder molecules have larger energy gaps. emerginginvestigators.org |

| Chemical Softness (σ) | σ = 1/η | Indicates higher chemical reactivity and lower kinetic stability. emerginginvestigators.org |

| Fukui Function (f(r)) | Derivative of electron density with respect to the number of electrons. | Identifies reactive sites for electrophilic (f+), nucleophilic (f-), and radical (f0) attacks. faccts.de |

DFT calculations are highly effective for predicting vibrational spectra (IR and Raman), which can then be compared with experimental data to confirm molecular structures. science.govresearchgate.net Theoretical vibrational frequencies are often computed and scaled to achieve good agreement with experimental results. researchgate.net

For example, a theoretical study on 1-(4-chlorophenyl)-3-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)thiourea involved computing the vibrational frequencies using the B3LYP/6-311G(d,p) method. dergipark.org.tr The calculated frequencies were then compared to experimental FT-IR data, showing good correlation and aiding in the assignment of observed spectral peaks. dergipark.org.tr Key vibrational modes for related structures include N-H stretching, C-H vibrations of the cycloalkane and aromatic rings, and C=S stretching. dergipark.org.trresearchgate.net Similarly, for the related compound 1-(2-Chlorophenyl)cyclobutan-1-ol, key expected IR peaks include O-H stretching around 3200–3600 cm⁻¹ and C-Cl vibrations around 550–750 cm⁻¹.

Table 3: Example of Theoretical vs. Experimental Vibrational Frequencies (cm⁻¹) for a Cyclobutane (B1203170) Derivative

| Vibrational Mode | Experimental Range (cm⁻¹) | Assignment |

|---|---|---|

| ʋ(N-H) | 3280-3200 | N-H stretching |

| ʋ(C-H) cycloalkane | 3107 | Cyclobutane C-H stretching |

| ʋ(C-H) aromatic | 3055 | Aromatic C-H stretching |

| ʋ(C=N) | 1600-1590 | C=N stretching in thiazole (B1198619) ring |

| ʋ(C=S) | 1360-1340 | C=S stretching |

Data based on 1-(4-chlorophenyl)-3-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)thiourea. dergipark.org.trresearchgate.net

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is a powerful asset for elucidating complex reaction mechanisms, providing details that are often difficult or impossible to obtain through experimental means alone. acs.orgnih.gov

Understanding a chemical reaction requires characterizing the transition state (TS), which is the highest energy point along the reaction coordinate. mit.eduufl.edu Computational methods can locate and characterize the geometry and energy of transition states, providing crucial information about the reaction barrier (activation energy). acs.org By mapping the entire reaction energy profile, from reactants through transition states to products, chemists can gain a deep understanding of the reaction kinetics and mechanism. researchgate.net For example, the formation of some cyclobutane rings is hypothesized to occur via a [2+2] cycloaddition mechanism, which can be modeled computationally to determine its feasibility and energy requirements. mdpi.com Such modeling can help distinguish between thermal and photochemical pathways. mdpi.comyale.edu

Solvents can significantly alter reaction rates, selectivity, and even the mechanism itself. researchgate.netucalgary.canumberanalytics.com Computational models can account for solvent effects, either implicitly (by treating the solvent as a continuous medium) or explicitly (by including individual solvent molecules). researchgate.net These models help predict how solvent polarity and specific solvent-solute interactions (like hydrogen bonding) can stabilize or destabilize reactants, products, and transition states. ucalgary.carsc.org For example, the HOMO-LUMO energy gap of a compound can change in different solvents, indicating a change in reactivity. researchgate.net A study on 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one showed that its energy gap decreased from 3.69 eV in a vacuum to 2.98 eV in water, suggesting the compound is more reactive in a polar solvent. researchgate.net This is critical for understanding reactions involving polar or charged intermediates, which are common in the chemistry of cyclobutanol derivatives. ucalgary.ca

In Silico Retrosynthesis and Computer-Assisted Synthetic Route Planning

Computer-aided synthesis planning (CASP) has emerged as a transformative field in organic chemistry, leveraging computational power to navigate the complex challenge of designing synthetic routes to target molecules. nih.govnih.govyoutube.com The core principle of CASP is retrosynthesis, a method that deconstructs a target molecule into simpler, commercially available precursors through a series of logical disconnections. engineering.org.cnyoutube.com For complex structures like this compound and its derivatives, which feature a stereocenter, a strained cyclobutane ring, and a halogenated aromatic moiety, computational approaches offer a systematic way to explore the vast landscape of possible synthetic pathways, overcoming the limitations of manual, intuition-based planning. nih.govrsc.org These in silico tools integrate vast reaction databases with sophisticated algorithms to propose, evaluate, and optimize synthetic routes efficiently. nih.govrsc.org

The prediction of single-step retrosynthetic disconnections has been significantly advanced by the application of machine learning (ML) and deep learning models. engineering.org.cn These models are trained on massive datasets of known chemical reactions, such as the USPTO dataset, enabling them to learn the underlying rules of chemical reactivity without explicit programming. nih.govrsc.orgrsc.orgchemrxiv.org This data-driven approach allows for the prediction of plausible reactants for a given product molecule, forming the fundamental building block of multi-step synthesis planning. engineering.org.cn

Modern retrosynthesis models often frame the problem as a sequence-to-sequence translation task, analogous to language translation, where a product's molecular representation (commonly SMILES) is "translated" into the SMILES strings of its reactants. rsc.org Transformer-based architectures, such as Chemformer and SynFormer, have proven particularly effective, achieving high accuracy in predicting the correct precursors. rsc.orgrsc.org These models can identify key reactive sites and suggest appropriate disconnections. For a target like this compound, a deep learning model would likely identify the quaternary carbon as a key disconnection point, suggesting a retrosynthetic step involving a Grignard reaction between a 4-chlorophenyl magnesium halide and cyclobutanone (B123998).

The performance of these models is evaluated using various metrics, including Top-1 accuracy, which measures whether the ground-truth reactant set is perfectly predicted. rsc.org To account for the nuances of chemistry, where multiple valid synthetic routes exist, metrics are often calculated under both "halogen-sensitive" and "halogen-agnostic" conditions, the latter treating different halogens as equivalent. rsc.org This flexibility is crucial for molecules like this compound derivatives, where a similar reaction might proceed with a bromo- or iodo-analogue. rsc.org

Table 1: Comparison of Deep Learning Model Architectures for Single-Step Retrosynthesis

| Model Type | Description | Strengths for this compound Synthesis | Potential Predicted Disconnection |

| Template-Based Models | Use a predefined set of reaction rules (templates) extracted from reaction databases to propose disconnections. mit.edunih.gov | High chemical validity for known reaction types. | Grignard reaction: Cleavage of the C-C bond between the phenyl ring and the cyclobutanol carbon. |

| Transformer Models | Sequence-to-sequence models that treat molecular SMILES strings like sentences, learning chemical grammar and transformations. rsc.orgrsc.org | High accuracy, does not require pre-defined templates, can discover novel pathways. rsc.org | Friedel-Crafts acylation precursor: Disconnection of the phenyl-cyclobutane bond to yield a cyclobutanecarbonyl chloride and chlorobenzene. |

| Graph Neural Networks (GNNs) | Operate directly on the 2D or 3D graph structure of molecules, learning from the connectivity and properties of atoms and bonds. engineering.org.cn | Captures intricate structural relationships and stereochemistry effectively. | Ring-opening of a cyclobutane epoxide precursor via nucleophilic attack by a chlorophenyl organometallic reagent. |

A significant challenge in using complex deep learning models is their "black box" nature, where the reasoning behind a specific prediction is not inherently clear. nih.govarxiv.org In drug discovery and chemical synthesis, understanding why a model makes a certain prediction is crucial for building trust, validating results, and gaining new chemical insights. nih.govdiva-portal.org Explainable Artificial Intelligence (XAI) is a field dedicated to developing methods that make AI decisions transparent and interpretable. arxiv.orgdiva-portal.org

In the context of retrosynthesis, XAI frameworks can highlight the specific atoms or structural fragments within a molecule that the model identified as most important for a given reaction prediction. arxiv.orgacs.org For instance, attention mechanisms in Transformer models can generate maps that show which parts of the product molecule the model "focused on" when predicting the reactants. nih.gov For this compound, an XAI analysis could reveal that the model's suggestion of a Grignard-type disconnection is driven by the polarity of the carbon-oxygen bond in the alcohol and the presence of the electron-withdrawing chlorophenyl group.

These interpretable methods allow chemists to not only receive a suggestion but also to understand the chemical logic the model has learned. arxiv.org This can help identify potential failure points, understand the model's applicability domain, and even uncover novel chemical patterns that were not immediately obvious to a human expert. diva-portal.org Techniques like SHAP (SHapley Additive exPlanations) can quantify the contribution of each feature (e.g., the presence of a specific functional group) to the model's output, providing a deeper, more quantitative understanding of the predicted reaction. nih.gov

Table 2: Interpretable AI (XAI) Methods in Retrosynthesis

| XAI Technique | Application in Pathway Identification | Insight for this compound |

| Attention Weight Visualization | In Transformer models, visualizes which atoms in the product are most influential in predicting the reactants. nih.gov | Highlights the C-OH bond and the adjacent quaternary carbon as the primary site of reactivity for disconnection. |

| SHAP (SHapley Additive exPlanations) | Assigns an importance value to each molecular feature for a given prediction, explaining the output of any machine learning model. nih.gov | Could quantify the influence of the chloro-substituent on the predicted reaction conditions or the likelihood of a specific disconnection. |

| Mechanistic Step Prediction | Models designed to break down a reaction into its fundamental arrow-pushing steps, providing chemical interpretability. acs.org | Could elucidate the stepwise mechanism of a predicted Friedel-Crafts reaction, confirming its chemical feasibility. |

| Class Activation Mapping | Identifies important substructures (like pharmacophores or toxicophores) by analyzing neuron activations within the network. arxiv.org | Could identify the 4-chlorophenyl cyclobutanol motif as a key feature influencing the prediction of a specific synthetic family of reactions. |

While single-step prediction models are powerful, practical synthesis requires linking these individual steps into a complete and viable pathway from the target molecule to simple, purchasable starting materials. nih.govengineering.org.cn Multi-step retrosynthetic planning addresses this challenge by using search algorithms to explore the vast tree of possible reaction sequences. nih.govrsc.orgscispace.com

Algorithms such as Monte Carlo Tree Search (MCTS) and best-first search are commonly employed to navigate the combinatorial explosion of potential routes. nih.govscispace.com These methods iteratively apply single-step retrosynthesis models to a molecule and its subsequent precursors, building a search tree. scispace.com To guide the search toward promising pathways, a scoring function is used to evaluate and rank the different routes. youtube.com This score, often called a route penalty score, can incorporate various factors, including:

The number of synthetic steps (shorter routes are generally preferred). rsc.org

The confidence score of each single-step prediction. rsc.orgscispace.com

The estimated cost or commercial availability of the precursors at each step. engineering.org.cn

The complexity of intermediate molecules. rsc.org

Table 3: Hypothetical Pathway Evaluation for this compound

| Pathway | Proposed Route Steps | Est. Steps | Precursor Availability | Confidence Score | Route Rank |

| A: Grignard Route | 1. This compound <- 4-Chlorophenylmagnesium bromide + Cyclobutanone | 2 | High (Both precursors are common) | 0.95 | 1 |

| B: Friedel-Crafts Route | 1. This compound <- 1-Chloro-4-(cyclobutylidenemethyl)benzene + H₂O/H⁺2. 1-Chloro-4-(cyclobutylidenemethyl)benzene <- Cyclobutanone + (4-Chlorobenzyl)triphenylphosphonium bromide | 3 | Moderate (Wittig salt needs synthesis) | 0.82 | 2 |

| C: Cycloaddition Route | 1. This compound <- 1-(4-Chlorophenyl)cyclobutene + H₂O/H⁺2. 1-(4-Chlorophenyl)cyclobutene <- 4-Chlorostyrene + Ethylene ([2+2] cycloaddition) | 3 | Low (Cycloaddition is challenging) | 0.65 | 3 |

Strategic Applications and Synthetic Utility of Cyclobutanol Scaffolds

Cyclobutanols as Versatile Molecular Building Blocks in Organic Synthesis

Cyclobutane (B1203170) derivatives are prevalent in a wide array of natural products and bioactive molecules, showcasing their importance as structural motifs. nih.govrsc.orgrsc.org Their utility in synthesis stems from their role as "latently" functionalized molecules. While stable enough to be handled under normal laboratory conditions, the four-membered ring can be selectively cleaved under various reaction conditions. researchgate.net This controlled ring-opening provides a powerful method for introducing functionality and building molecular complexity. nih.govresearchgate.net

Cyclobutanols, specifically, are highly adaptable building blocks. The hydroxyl group can direct or participate in reactions, and its presence facilitates a range of transformations that might not be possible with a simple cyclobutane ring. For instance, bicyclobutanes, which can be accessed from cyclobutane precursors, are highly strained and reactive building blocks used for generating complex scaffolds through strain-release reactions. researchgate.netnih.govnih.gov The synthesis of diverse cyclobutanol (B46151) libraries, often through methods like [2+2] cycloaddition reactions, allows for the exploration of these compounds in medicinal chemistry as conformationally restricted isosteres for more flexible molecular fragments. kib.ac.cnru.nl

The strategic application of C–H functionalization logic has further expanded the utility of cyclobutane scaffolds. By viewing existing functional groups, like a carbonyl adjacent to the ring, as directing elements, chemists can achieve regio- and stereocontrolled modifications on the cyclobutane core itself, enabling the synthesis of complex natural products. acs.org

Stereochemical Control in Cyclobutane-Based Syntheses

Achieving stereocontrol in the synthesis of substituted cyclobutanes is a significant challenge due to the unique geometry of the four-membered ring. rsc.org However, numerous methodologies have been developed to address this, making chiral, enantiomerically pure cyclobutane derivatives accessible. nih.gov These methods are crucial as the biological activity of complex molecules is often dependent on their precise three-dimensional structure.

Several strategies are employed to control stereochemistry:

Stereoselective [2+2] Cycloadditions: This is a primary method for forming the cyclobutane ring, and the stereochemical outcome can often be controlled by the choice of reactants, catalysts, and reaction conditions. nih.govkib.ac.cn

Organocatalysis: The use of small chiral organic molecules as catalysts has emerged as a powerful, environmentally friendly approach for the enantioselective synthesis and functionalization of cyclobutanes. nih.govnih.gov For example, proline-catalyzed aldol (B89426) reactions on cyclobutanones can proceed with excellent diastereo- and enantioselectivity. nih.gov

Biocatalysis: Enzymes, such as lipases, can be used for the kinetic resolution of racemic cyclobutane derivatives. For instance, porcine pancreatic lipase (B570770) (PPL) can selectively esterify one enantiomer of a cyclobutanol, allowing for the separation of the pure enantiomers. nih.gov

Substrate Control: In some cases, existing stereocenters on the starting material can direct the stereochemical outcome of subsequent reactions, including the formation or functionalization of the cyclobutane ring. nih.gov A notable example is the use of a dioxolane chiral auxiliary to control the stereochemistry of a fused cyclobutanone (B123998) system. nih.gov

These methods provide access to enantiopure cyclobutane building blocks, which are invaluable for the total synthesis of complex natural products and pharmaceutical agents. nih.govnih.gov

Precursors for Functionalized Linear and Cyclic Systems via Ring Expansion and Contraction

One of the most powerful applications of cyclobutanol chemistry is its use in ring expansion and contraction reactions. nih.gov The relief of ring strain is a primary thermodynamic driving force for these transformations. chemistrysteps.comstackexchange.com

Ring Expansion: Cyclobutanols can be readily converted into larger, often more stable, five- or six-membered rings. chemistrysteps.com These reactions typically proceed through carbocation intermediates, where a bond within the cyclobutane ring migrates to expand the ring system. chemistrysteps.comwikipedia.org

Semipinacol Rearrangement: This is a classic ring-expansion reaction for cyclobutanols. Acid-catalyzed dehydration of a cyclobutanol can generate a carbocation adjacent to the ring, which then undergoes a 1,2-alkyl shift, expanding the four-membered ring to a five-membered one (e.g., a cyclopentanone). nih.govdoaj.org Organocatalytic, enantioselective versions of this rearrangement have been developed, providing access to chiral cyclopentanones. nih.gov

Tandem Reactions: Ring expansion can be part of a cascade reaction. For instance, an organocatalyzed epoxidation followed by a cyclobutanol ring expansion has been used to synthesize chiral spiroketoalcohols. nih.gov

Ring Contraction: While less common than expansion, ring contraction of cyclobutane derivatives to form cyclopropane (B1198618) systems can also be achieved. These reactions often involve the extrusion of a group from the ring. For example, photodecarbonylation of cyclobutanones can yield cyclopropanes. etsu.edu The Wolff rearrangement of α-diazo-ketones derived from cyclobutanones is another method for ring contraction. wikipedia.orgetsu.edu More recently, methods for the direct, stereocontrolled conversion of pyrrolidines (five-membered rings) to cyclobutanes have been developed, representing a formal ring contraction. ntu.ac.uk

The ability to transform a stable four-membered ring into different ring systems with high regio- and stereoselectivity makes cyclobutanols powerful precursors for a diverse range of molecular targets. nih.govresearchgate.net

Design of Complex Molecular Architectures Leveraging Cyclobutane Strain Energy

The strain energy of a cyclobutane ring is approximately 26 kcal/mol. wikipedia.orgmasterorganicchemistry.com This stored potential energy can be harnessed as a driving force to construct intricate and sterically congested molecular architectures that would be difficult to assemble using conventional methods. nih.govnih.gov The controlled release of this strain allows for the formation of new bonds and the generation of complexity in a predictable manner.

Many natural products contain complex polycyclic systems that have been synthesized using strategies that leverage cyclobutane intermediates. rsc.orgrsc.orgbaranlab.org The synthesis of piperarborenine B, for instance, involved the stereoselective formation of a substituted cyclobutane which was then elaborated into the final natural product. rsc.orgntu.ac.uk

Key strategies include:

Ring-Opening/Closing Cascades: A strained cyclobutane can be opened and the resulting intermediate can be trapped in a subsequent ring-forming reaction to build fused or bridged bicyclic systems. researchgate.net

Transannular Reactions: In larger ring systems containing a cyclobutane moiety, reactions can occur across the ring, guided by the proximity enforced by the strained four-membered ring.

Controlled Fragmentation: The selective cleavage of specific C-C bonds within the cyclobutane ring can lead to the formation of acyclic chains with precisely controlled stereochemistry. nih.gov

By incorporating a cyclobutane ring into a synthetic intermediate, chemists can access a high-energy state that, upon release, drives the molecule toward a desired, more complex product. This principle is a cornerstone of modern synthetic strategy for many challenging target molecules.

Enabling Novel Chemical Transformations Through Cyclobutane Strain Release

The high ring strain of cyclobutanols and related compounds not only facilitates rearrangements but also enables novel C-C bond activation and cleavage reactions, often under transition-metal catalysis. doaj.orgwikipedia.org The release of strain provides a thermodynamic incentive for breaking otherwise inert carbon-carbon single bonds. nih.gov

β-Carbon Elimination: Metal alkoxides of cyclobutanols can undergo β-carbon elimination, where a C-C bond within the ring is cleaved to form a linear, metal-bound enolate. This is a key step in many transition-metal-catalyzed ring-opening reactions. doaj.org

Oxidative Addition: A low-valent transition metal can insert directly into a strained C-C bond of a cyclobutane ring through oxidative addition, forming a metallacyclopentane intermediate. This species can then undergo further reactions, such as reductive elimination or insertion, to form new products. wikipedia.org

Radical Ring-Opening: The strained bonds in cyclobutane rings are susceptible to cleavage by radical species. This process can be initiated photochemically or by using radical initiators, leading to functionalized open-chain products. doaj.org Photoredox catalysis has been used to induce nucleophilic radical addition to bicyclo[1.1.0]butanes (BCBs), initiating a strain-release cascade to form highly substituted cyclobutanes. nih.govresearchgate.net

These strain-release transformations are often highly efficient and can be conducted under mild conditions. rsc.orgrsc.org They provide non-traditional synthetic pathways and allow for the construction of molecular frameworks that are not readily accessible through other means, highlighting the unique reactivity imparted by the cyclobutane scaffold. nih.govnih.gov

Data Tables

Table 1: Properties of 1-(4-Chlorophenyl)cyclobutanol Data based on available chemical information.

| Property | Value |

|---|---|

| CAS Number | 29480-09-9 appchemical.com |

| Molecular Formula | C₁₀H₁₁ClO appchemical.com |

| Molecular Weight | 182.65 g/mol appchemical.com |

| Appearance | Solid (predicted) |

| Boiling Point | Not available |

| Melting Point | Not available |

| SMILES | Clc1ccc(cc1)C2(O)CCC2 appchemical.com |

Table 2: Types of Transformations Involving Cyclobutanol Scaffolds

| Transformation Type | Description | Driving Force | Typical Product(s) |

|---|---|---|---|

| Ring Expansion | A C-C bond in the cyclobutane ring migrates to an adjacent carbocation, forming a larger ring. chemistrysteps.com | Relief of ring strain; formation of a more stable carbocation. chemistrysteps.com | Cyclopentanones, Spirocycles nih.gov |

| Ring Contraction | Extrusion of an atom or group from a cyclobutane derivative to form a smaller ring. etsu.edu | Formation of stable small molecules (e.g., CO, N₂). | Cyclopropanes etsu.edu |